molecular formula C12H12F2O4 B7993093 O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate CAS No. 1443334-89-1

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7993093
CAS No.: 1443334-89-1
M. Wt: 258.22 g/mol
InChI Key: MYEDJIGTPWAMER-UHFFFAOYSA-N
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Description

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C12H12F2O4 It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an oxalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalate ester into alcohols or other reduced forms.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry and drug development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(3,4-Difluorophenyl)ethyl] O2-methyl oxalate
  • O1-[2-(3,4-Difluorophenyl)ethyl] O2-propyl oxalate
  • O1-[2-(3,4-Difluorophenyl)ethyl] O2-butyl oxalate

Uniqueness

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is unique due to its specific combination of a difluorophenyl group and an ethyl oxalate ester. This combination imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications. Compared to its analogs, the ethyl group may offer a balance between reactivity and steric hindrance, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-O-[2-(3,4-difluorophenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEDJIGTPWAMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173581
Record name Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443334-89-1
Record name Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443334-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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